molecular formula C15H15BrN2 B14409455 6-Benzyl-5,6-dihydro-1,6-naphthyridin-1-ium bromide CAS No. 83081-97-4

6-Benzyl-5,6-dihydro-1,6-naphthyridin-1-ium bromide

Cat. No.: B14409455
CAS No.: 83081-97-4
M. Wt: 303.20 g/mol
InChI Key: SZPZNXUGXOXKCA-UHFFFAOYSA-N
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Description

6-Benzyl-5,6-dihydro-1,6-naphthyridin-1-ium bromide is a nitrogen-containing heterocyclic compound. This compound belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a naphthyridine core with a benzyl group and a bromide ion, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 6-Benzyl-5,6-dihydro-1,6-naphthyridin-1-ium bromide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of catalysts such as acids, bases, or metal catalysts to facilitate the cyclization process. Industrial production methods may involve multistep synthesis, nucleophilic substitution reactions, and cycloaddition reactions .

Chemical Reactions Analysis

6-Benzyl-5,6-dihydro-1,6-naphthyridin-1-ium bromide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents to the naphthyridine core.

Mechanism of Action

The mechanism of action of 6-Benzyl-5,6-dihydro-1,6-naphthyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

6-Benzyl-5,6-dihydro-1,6-naphthyridin-1-ium bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and biological activity.

Properties

CAS No.

83081-97-4

Molecular Formula

C15H15BrN2

Molecular Weight

303.20 g/mol

IUPAC Name

6-benzyl-5H-1,6-naphthyridin-1-ium;bromide

InChI

InChI=1S/C15H14N2.BrH/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15;/h1-10H,11-12H2;1H

InChI Key

SZPZNXUGXOXKCA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN1CC3=CC=CC=C3)[NH+]=CC=C2.[Br-]

Origin of Product

United States

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